N-(5-chloro-2-methoxyphenyl)ethanesulfonamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)ethanesulfonamide is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)ethanesulfonamide typically involves the reaction of 5-chloro-2-methoxyaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-chloro-2-methoxyaniline+ethanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group in the presence of a suitable catalyst or under thermal conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the methoxy group or other functional groups present in the molecule.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an N-substituted ethanesulfonamide derivative.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)ethanesulfonamide has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound’s structural properties make it useful in the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methoxyphenyl)ethanesulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)methanesulfonamide
- 5-chloro-2-methoxy-N-(2-sulfamoylphenyl)benzamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)ethanesulfonamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-3-15(12,13)11-8-6-7(10)4-5-9(8)14-2/h4-6,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQNWSCEKPQXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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